N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a tetrahydroquinazolinone core linked to a tetrazole ring via a sulfanyl-acetamide bridge. This compound’s structure combines two pharmacologically significant motifs: the tetrahydroquinazolinone moiety, known for its role in kinase inhibition and antimicrobial activity, and the tetrazole group, which enhances metabolic stability and bioavailability in medicinal chemistry .
Properties
Molecular Formula |
C17H15N7O2S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15N7O2S/c25-14-8-4-7-13-12(14)9-18-16(19-13)20-15(26)10-27-17-21-22-23-24(17)11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,19,20,26) |
InChI Key |
REDISIAPTRKILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-Amine Core
The quinazolinone core is typically synthesized via cyclocondensation of 2-aminocyclohexenone derivatives with nitrile or urea precursors. A representative protocol involves:
- Cyclization with formamide : Heating 2-amino-5-nitrobenzonitrile with formic acid under reflux yields 6-nitroquinazolin-4(3H)-one. Reduction of the nitro group using stannous chloride (SnCl₂·2H₂O) in methanol produces 5,6,7,8-tetrahydroquinazolin-2-amine.
- Alternative route : Cyclohexenone derivatives condensed with cyanamide in acidic conditions form the tetrahydroquinazolinone scaffold, confirmed by IR spectroscopy via disappearance of cyano absorption peaks.
Key reaction conditions :
- Solvent: Formic acid or methanol
- Temperature: Reflux (100–120°C)
- Catalyst: None required for cyclization; SnCl₂ for nitro reduction
Acetylation of the 2-Amino Group
The 2-amino group of the tetrahydroquinazolinone core is acetylated to form the acetamide moiety:
- Acylation with acetyl chloride : Reacting 5,6,7,8-tetrahydroquinazolin-2-amine with acetyl chloride in acetone or DMF, using NaHCO₃ as a base, yields N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide.
- Characterization : Successful acetylation is confirmed by ¹H-NMR (δ 2.1 ppm for CH₃) and mass spectrometry (M+H⁺ peak at m/z 295).
Optimization notes :
- Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Yields: 35–60% after column chromatography.
Structural Confirmation and Regioselectivity
- X-ray crystallography : Single-crystal analysis confirms the regioselective formation of the C–S bond at the tetrazole’s sulfur atom.
- Spectroscopic data :
Comparative Analysis of Synthetic Routes
| Method Step | Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Quinazolinone cyclization | SnCl₂ | Methanol | 60 | |
| Acetylation | NaHCO₃ | Acetone | 35 | |
| S-Alkylation | Nano-CuFe₂O₃ | Water | 72 |
Key findings :
- Nano-CuFe₂O₃-catalyzed S-alkylation in water provides superior yields (72%) compared to traditional organic solvents.
- Stannous chloride remains critical for nitro reduction but requires careful stoichiometry to avoid over-reduction.
Challenges and Optimization Strategies
- Regioselectivity in S-alkylation : Competing reactions at nitrogen vs. sulfur sites are mitigated using nano-CuFe₂O₃, which favors C–S bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating pure acetamide-tetrazole conjugates.
- Scale-up limitations : Batch processing in water with recyclable catalysts offers greener synthesis but requires prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted tetrazole derivatives. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines. In vitro studies have demonstrated growth inhibition percentages (PGIs) ranging from 51% to 86% against different cancer types, including ovarian and lung cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | A549 | 56.88 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. Preliminary studies indicate that modifications in the tetrahydroquinoline structure can enhance antimicrobial potency .
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | Staphylococcus aureus | 32 µg/mL |
| Compound F | Escherichia coli | 64 µg/mL |
| Compound G | Candida albicans | 16 µg/mL |
Anti-inflammatory Potential
Molecular docking studies have suggested that the compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests its potential application in treating inflammatory diseases .
Case Study: Docking Studies on Anti-inflammatory Activity
A recent study utilized molecular docking to assess the interaction of related compounds with the active site of 5-lipoxygenase. The binding affinities indicated that certain modifications could enhance anti-inflammatory efficacy.
Synthesis and Modification
The synthesis of this compound can be achieved through various synthetic routes involving readily available reagents. The ability to modify its structure allows for the exploration of derivatives with enhanced biological activity .
Table 3: Synthetic Routes for Derivatives
| Synthetic Route | Key Reagents Used | Yield (%) |
|---|---|---|
| Route A | Reagent X, Reagent Y | 80 |
| Route B | Reagent Z | 75 |
| Route C | Reagent W | 90 |
Mechanism of Action
The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The sulfanylacetamide group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Molecular weight inferred from due to structural similarity.
Key Observations :
- The benzothiazole derivative () introduces a bulky mesitylamino group, which may hinder membrane permeability compared to the target compound’s planar tetrahydroquinazolinone core .
- The pyridazine analog () replaces the tetrahydroquinazolinone with a pyridazine ring and incorporates a thiophene group, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity .
Physicochemical Properties
Lipophilicity, solubility, and pKa are critical for bioavailability:
- Tetrazole vs. Triazole : The 1-phenyltetrazole group in the target compound (pKa ~11.24 predicted) is more acidic than triazoles, improving water solubility at physiological pH .
- Chloro Substituents : The dichloro analog () has higher lipophilicity (predicted density 1.63 g/cm³), favoring blood-brain barrier penetration but risking toxicity .
- Sulfanyl Linkage : The –S– bridge in all compounds enhances flexibility, though bulkier substituents (e.g., benzothiazole in ) may reduce conformational freedom .
Pharmacological Implications
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Antimicrobial Activity : Compounds with tetrazole-thioacetamide motifs (e.g., ) exhibit efficacy against Gram-positive bacteria due to membrane disruption .
Biological Activity
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 358.43 g/mol. Its structure features a quinazoline core linked to a phenyl-tetrazole moiety through a sulfanyl acetamide group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related quinazoline derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens has yet to be extensively documented but is anticipated based on the activities of analogous compounds.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds containing the quinazoline scaffold have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells need further investigation but may align with these findings.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Receptor Modulation : The tetrazole moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which could contribute to their protective effects in biological systems.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial activities of various quinazoline derivatives, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit similar properties.
Study 2: Anticancer Activity
A study investigating the cytotoxic effects of quinazoline derivatives on breast cancer cell lines revealed that certain modifications to the quinazoline structure enhanced potency. This indicates that the structural features of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-y) could be optimized for improved anticancer activity.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
